molecular formula C14H21NO3S B064711 2,2,5,7,8-Pentamethylchroman-6-sulfonamide CAS No. 161117-67-5

2,2,5,7,8-Pentamethylchroman-6-sulfonamide

Cat. No. B064711
M. Wt: 283.39 g/mol
InChI Key: XNMOEWPBTNQAQB-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethylchroman-6-sulfonamide is a chemical compound. It is related to 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride and 2,2,5,7,8-Pentamethyl-6-chromanol , which are known compounds. The latter has been reported as a vitamin E model compound .

Scientific Research Applications

  • Enantioselective Total Synthesis : 2,2,5,7,8-Pentamethylchroman-6-sulfonamide has been utilized in the enantioselective total synthesis of (-)-Dehydrobatzelladine C, indicating its role in complex organic synthesis processes (Collins et al., 2004).

  • Sulfonamide Inhibitors : It's part of the sulfonamide class, significant as synthetic bacteriostatic antibiotics, and used in therapies for bacterial infections. Sulfonamides have applications in various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).

  • Environmental Monitoring : A method for detecting sulfonamide residues in animal-origin foods, highlighting the environmental impact and monitoring of sulfonamides, was developed (Duan et al., 2020).

  • Effect of Rotating Substituent : A study explored how rotating substituents, including 2,2,5,7,8-pentamethylchroman derivatives, influence the geometry of the chroman ring, impacting the antioxidant activity of compounds (Stępień et al., 2014).

  • Environmental Water Samples Analysis : The compound's class is crucial in understanding the environmental and health impacts of sulfonamides when they enter various ecosystems (Zhou & Fang, 2015).

  • Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfonamide derivatives, including those similar to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, are investigated for their inhibition of human carbonic anhydrase isozymes, with potential medicinal applications (Ekinci et al., 2012).

  • Vitamin E Model Compound Reaction : It has been studied as a vitamin E model compound, showing how it reacts with peroxyl radicals, providing insights into antioxidant mechanisms (Liebler et al., 1993).

properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMOEWPBTNQAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631298
Record name 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,7,8-Pentamethylchroman-6-sulfonamide

CAS RN

161117-67-5
Record name 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 2
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 3
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2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 4
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 5
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 6
2,2,5,7,8-Pentamethylchroman-6-sulfonamide

Citations

For This Compound
28
Citations
MJ Dixon, RI Maurer, C Biggi, J Oyarzabal… - Bioorganic & medicinal …, 2005 - Elsevier
A library of polyamine–peptide conjugates based around some previously identified inhibitors of trypanothione reductase was synthesised by parallel solid-phase chemistry and …
Number of citations: 33 www.sciencedirect.com
S Flemer, JS Madalengoitia - Synthesis, 2007 - thieme-connect.com
An overview of the facile and high-yielding EDCI-mediated reaction of amines with N-Pmc-N′-alkyl thioureas to afford guanidines is presented, in which the general scope and …
Number of citations: 10 www.thieme-connect.com
JB Sweeney - Chemical Society Reviews, 2002 - pubs.rsc.org
Aziridines, the nitrogenous analogues of epoxides, have until recently excited far less interest amongst synthetic organic chemists than their oxygenated counterparts, with some …
Number of citations: 030 pubs.rsc.org
HK Smith, M Bradley - Journal of combinatorial chemistry, 1999 - ACS Publications
Two identical polyamine peptide conjugate libraries were screened against the parasitic enzyme trypanothione reductase. One of these libraries was in a solution format, while the other …
Number of citations: 79 pubs.acs.org
AI McDonald - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
MJ Dixon - 2004 - eprints.soton.ac.uk
Infection by Trypanosoma and Leishmania parasites cause several diseases of major importance to third world health. These particles are highly susceptible to oxidative stress, but help …
Number of citations: 3 eprints.soton.ac.uk
I Beltran-Hortelano, S Perez-Silanes… - Current Medicinal …, 2017 - ingentaconnect.com
It has been over a century since Carlos Chagas discovered the Trypanosoma cruzi (T. cruzi) as the causative agent of Chagas disease (CD), a neglected tropical disease with several …
Number of citations: 59 www.ingentaconnect.com
SJ Paikoff - 2000 - search.proquest.com
computer printer. Page 1 LLLLLL GGGGGG GG aaYzL This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. …
Number of citations: 2 search.proquest.com
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The invention provides methods and compounds for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, ALS (…
Number of citations: 2 www.patentsencyclopedia.com
SDL Elmore - 2019 - search.proquest.com
Modern organic synthesis typically centers around the use of expensive, complex, homogeneous catalyst systems in organic solvents which often generate copious amounts of …
Number of citations: 2 search.proquest.com

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